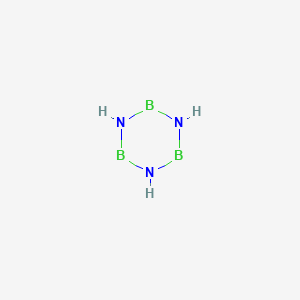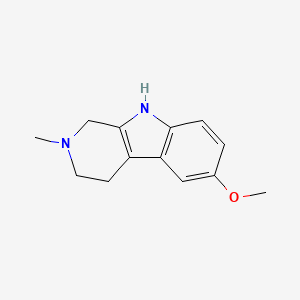
2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline is a natural product found in Stenostomum lucidum, Nectandra megapotamica, and other organisms with data available.
Applications De Recherche Scientifique
Antioxidant and Radical Scavenger Properties
- Tetrahydro-beta-carbolines, including variants like 1,2,3,4-tetrahydro-beta-carboline, have been found in fruits and fruit juices. They exhibit activities as antioxidants and free radical scavengers, potentially contributing to the antioxidant effect of fruit products containing these compounds (Herraiz & Galisteo, 2003).
Pharmacological Characterization
- A study synthesized a new tetrahydro-beta-carboline derivative and evaluated its potential as an acetylcholinesterase inhibitor. This compound showed promise with minimal toxicity at the cellular level, suggesting potential applications in neurodegenerative diseases like Alzheimer's (Arshad et al., 2020).
Neurogenic Potential
- The neurogenic potential of 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) has been studied. This compound was found to stimulate early neurogenesis and neuronal maturation in an in vitro model, indicating its potential role in neural health and regeneration (Revenga et al., 2015).
Food Chemistry
- These alkaloids have also been identified in various foods like smoked fish, sausage, and cheese. Their presence in smoked foods suggests a potential reaction involving formaldehyde from smoke and tryptophan, indicating their formation under specific culinary processes (Papavergou & Herraiz, 2003).
Antimicrobial Properties
- Some beta-carboline compounds, including 1-methyl-7-methoxy-beta-carboline, have demonstrated antibacterial activity, especially against gram-positive bacteria. This suggests their potential use in antimicrobial applications (Saify et al., 2005).
Binding Affinities at Serotonin Receptors
- Tetrahydro-beta-carbolines have been studied for their binding affinities at 5-HT2 serotonin receptors. This research can contribute to understanding their psychopharmacological effects and potential applications in mood and neurological disorders (Grella et al., 2003).
Propriétés
Nom du produit |
2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2O/c1-15-6-5-10-11-7-9(16-2)3-4-12(11)14-13(10)8-15/h3-4,7,14H,5-6,8H2,1-2H3 |
Clé InChI |
WOIXRQJXGWXSBU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)NC3=C2C=C(C=C3)OC |
Synonymes |
2-methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



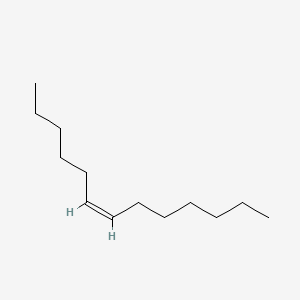
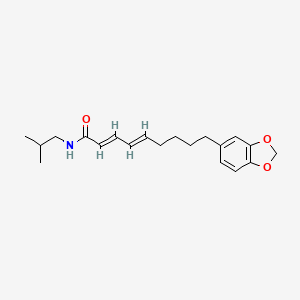
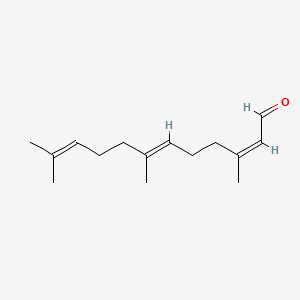
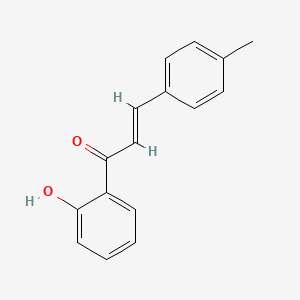
![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)
![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)
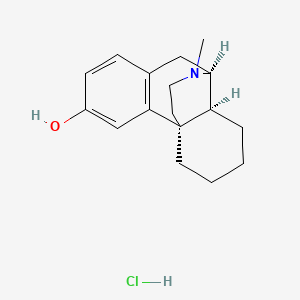

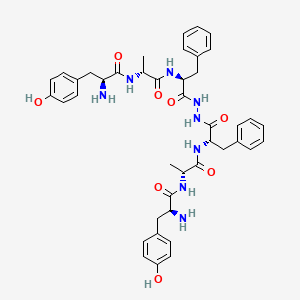
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
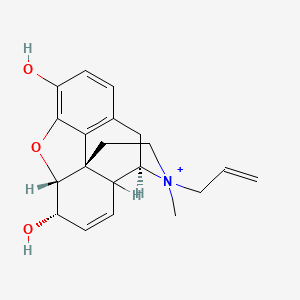
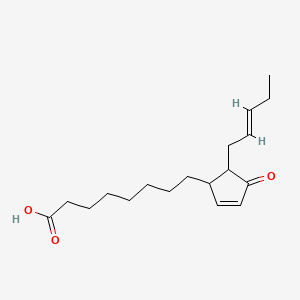
![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)
